3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, oxadiazole, and chlorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction, typically involving the reaction of a hydrazide with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in inflammatory, microbial, or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: A structural derivative of cinnamic acids.
Various Indole Derivatives: Known for their diverse biological activities.
Oxazole Derivatives: Exhibiting a wide range of biological activities.
Uniqueness
3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole is unique due to its combination of pyridine, oxadiazole, and chlorophenyl moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-26-16-5-3-4-14(12-16)20-24-19(25-28-20)17-10-11-18(23-21(17)27-2)13-6-8-15(22)9-7-13/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNICECCLMUPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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